1,6-Dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
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Description
Pyrazolo[3,4-d]pyrimidine derivatives are a new set of small molecules that have been synthesized as novel CDK2 targeting compounds . These compounds have shown superior cytotoxic activities against certain cell lines .
Synthesis Analysis
The synthesis of these compounds involves the design of small molecules featuring the privileged pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffolds .Molecular Structure Analysis
The molecular structure of these compounds is confirmed by molecular docking simulation. The designed compounds fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .Mechanism of Action
Future Directions
Properties
IUPAC Name |
1,6-dimethyl-4-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]pyrazolo[3,4-d]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N7O/c1-12-21-15-14(9-20-23(15)2)16(22-12)24-8-3-5-13(10-24)11-25-17-18-6-4-7-19-17/h4,6-7,9,13H,3,5,8,10-11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVHNSKICIBTEBE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=NN2C)C(=N1)N3CCCC(C3)COC4=NC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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